

Spectroscopic data (NMR, IR, MS) of Thietan-3-one 1,1-dioxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Thietan-3-one 1,1-dioxide*

Cat. No.: B1647464

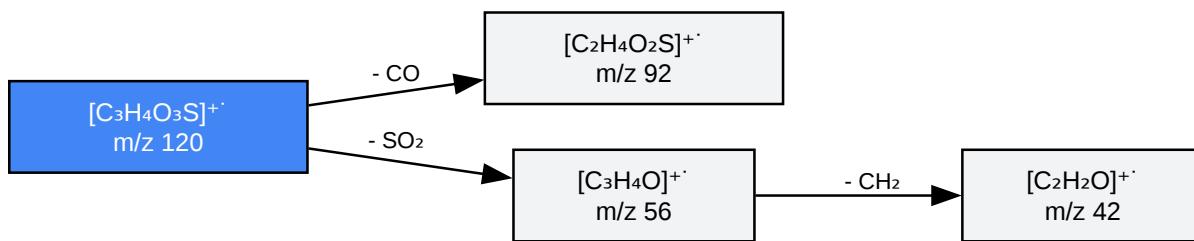
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Introduction and Molecular Structure

Thietan-3-one 1,1-dioxide is a four-membered, sulfur-containing heterocyclic compound. The thietane ring is functionalized with both a ketone at the 3-position and a sulfone group, resulting in a strained and electronically distinct structure.^[2] This unique combination of functional groups makes it a versatile intermediate in organic synthesis.^[2] The high degree of functionalization in a compact framework is of significant interest in the development of novel pharmaceutical agents.^{[2][3]}

The molecular structure possesses a plane of symmetry passing through the carbonyl (C=O) and sulfone (SO₂) groups. This symmetry is a critical determinant of its spectroscopic signature, particularly in NMR, as it renders the two methylene groups chemically equivalent.

Molecular Structure Diagram



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References

- 1. Thietan-3-one 1,1-dioxide | lookchem [lookchem.com]
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- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of Thietan-3-one 1,1-dioxide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1647464#spectroscopic-data-nmr-ir-ms-of-thietan-3-one-1-1-dioxide>

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